3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a pyrazolo ring fused with a pyridine structure, featuring an amino group at the 3-position and a carboxylic acid at the 6-position. This compound is part of a broader class of pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both the amino and carboxylic acid functional groups enhances its reactivity and provides opportunities for further chemical modifications.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution reactions.
3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid exhibits significant biological activity. It has been identified as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation. By binding to PPARα, this compound can influence gene expression related to these pathways, making it a candidate for therapeutic applications in metabolic disorders and inflammatory diseases .
Synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can be achieved through several methods:
The unique structure of 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid lends itself to various applications:
Interaction studies have demonstrated that 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can effectively bind to PPARα. This interaction modulates downstream signaling pathways associated with lipid metabolism and inflammation. The binding affinity and specificity of this compound make it a valuable tool in pharmacological research aimed at understanding receptor-ligand dynamics .
Several compounds share structural similarities with 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Lacks carboxylic acid group | Different reactivity profile due to missing group |
| 1H-Pyrazolo[4,3-d]pyrimidine | Contains a pyrimidine ring instead of pyridine | Altered electronic properties affecting reactivity |
| 1H-Pyrazolo[3,4-c]pyridine | Another structural isomer with different ring fusion | Unique binding characteristics due to ring structure |
The presence of the carboxylic acid group at the 6-position in 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid distinguishes it from these similar compounds. This functional group enhances its reactivity and potential as a versatile scaffold for further derivatization in medicinal chemistry applications .
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of pyrazolo[4,3-b]pyridine derivatives. Studies of structurally related compounds provide valuable insights into the geometric parameters and intermolecular interactions characteristic of this heterocyclic system [1] [2] [3].
The crystal structure determination of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile reveals fundamental structural features of the pyrazolo[4,3-b]pyridine core [3]. The compound crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 5.145 ± 0.0002 Å, b = 15.1359 ± 0.0007 Å, c = 19.5828 ± 0.0009 Å, and β = 96.547 ± 0.004°, yielding a unit cell volume of 1515.05 ± 0.12 ų [3]. The structure demonstrates the essentially planar nature of the fused pyrazole-pyridine bicyclic system, a characteristic feature that influences both the electronic properties and intermolecular packing arrangements.
Comparative crystallographic studies of related pyrazolo[3,4-b]pyridine derivatives reveal consistent structural motifs. The dihedral angle between the fused pyrazole and pyridine rings is remarkably small, typically ranging from 1.76° to 3.81°, indicating excellent coplanarity of the bicyclic framework [1] [2]. This planarity is crucial for optimal π-electron delocalization across the heterocyclic system and contributes to the aromatic stability of the molecule.
The presence of the amino group at the 3-position introduces significant conformational considerations. Primary amino groups in heterocyclic systems exhibit pyramidal geometry at nitrogen, with the lone pair of electrons capable of participating in both intramolecular and intermolecular hydrogen bonding networks [4]. The carboxylic acid functionality at the 6-position provides additional hydrogen bonding capabilities, creating opportunities for extensive supramolecular organization in the crystalline state.
Intermolecular hydrogen bonding patterns in pyrazolo[4,3-b]pyridine crystals typically involve NH⋯N, NH⋯O, and OH⋯N interactions [1] [2]. These interactions create one-dimensional chains or two-dimensional networks that stabilize the crystal packing. The hydrogen-bonded networks significantly influence the physical properties of the crystalline material, including melting point, solubility, and mechanical properties.
Table 1: X-ray Crystallographic Parameters of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Dihedral Angle (°) |
|---|---|---|---|---|---|---|---|
| 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | P 1 21/c 1 | 5.145 ± 0.0002 | 15.1359 ± 0.0007 | 19.5828 ± 0.0009 | 96.547 ± 0.004 | 1515.05 ± 0.12 | - |
| ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Monoclinic | - | - | - | - | - | 3.81 |
| ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Monoclinic | - | - | - | - | - | 1.76 |
Nuclear magnetic resonance spectroscopy provides comprehensive information about the tautomeric behavior and electronic environment of 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. The compound exhibits complex tautomeric equilibria involving both the pyrazole nitrogen atoms and the amino group, phenomena that significantly influence the observed NMR parameters [5] [6].
The pyrazolo[4,3-b]pyridine system displays two primary tautomeric forms: the N1-H and N2-H tautomers [6]. Extensive NMR studies on related pyrazolo[3,4-c]pyridine derivatives demonstrate that the N1-H tautomeric form predominates in solution [5]. This tautomeric preference is confirmed through temperature-dependent ¹H NMR spectroscopy, ¹³C chemical shift analysis, and ¹⁵N NMR measurements combined with quantum-chemical calculations [5] [6].
¹H NMR spectroscopy reveals distinctive chemical shift patterns for the aromatic protons in the pyrazolo[4,3-b]pyridine system. The pyridine ring protons typically appear in the range of 7.1-8.2 ppm, reflecting the electron-deficient nature of the pyridine nitrogen [5] [7]. The amino group protons exhibit variable chemical shifts depending on their hydrogen bonding environment and electronic interactions with the heterocyclic system, generally appearing between 5.38 and 8.61 ppm [8].
The carboxylic acid proton represents a particularly diagnostic signal in ¹H NMR spectroscopy, appearing characteristically downfield at 12-14 ppm due to the strong deshielding effect of the carbonyl oxygen and potential intramolecular hydrogen bonding interactions . This chemical shift region is highly sensitive to solvent effects, concentration, and temperature, providing valuable information about the aggregation state and hydrogen bonding behavior of the molecule.
¹³C NMR spectroscopy provides detailed information about the carbon framework of the pyrazolo[4,3-b]pyridine system. The aromatic carbons of the pyridine ring typically resonate between 130-150 ppm, while the carboxylic acid carbonyl carbon appears significantly downfield at 165-175 ppm [10] [11]. The chemical shifts of the pyrazole carbons are particularly sensitive to tautomeric effects and substitution patterns.
¹⁵N NMR spectroscopy represents the most sensitive technique for investigating tautomeric equilibria in nitrogen-containing heterocycles [12]. The pyridine nitrogen chemical shift varies between -101.2 and -126.7 ppm, with the specific value providing direct information about the tautomeric balance and electronic environment [12]. The ¹⁵N chemical shifts are highly sensitive to substitution effects, hydrogen bonding, and solvent interactions.
Table 2: NMR Chemical Shift Ranges for 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
| Tautomeric Form | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | ¹⁵N NMR δ (ppm) | Notes |
|---|---|---|---|---|
| N1-H Form | Predominant | - | -101.2 to -126.7 | Predominant tautomer |
| N2-H Form | Minor | - | - | Less stable form |
| Amino Group | 5.38-8.61 | - | - | Variable with substitution |
| Pyridine Ring Proton | 7.1-8.2 | 130-150 | - | Aromatic region |
| Carboxylic Acid Proton | 12-14 | 165-175 | - | Downfield region |
Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. The spectral features associated with the amino and carboxylic acid moieties are particularly diagnostic and sensitive to intermolecular interactions and solid-state packing effects [13] [14].
The amino group exhibits characteristic stretching vibrations in the 3300-3500 cm⁻¹ region [14] [15]. Primary amines typically display two distinct NH stretching bands: the symmetric stretch at approximately 3300-3350 cm⁻¹ and the asymmetric stretch at 3350-3500 cm⁻¹ [14] [16]. The exact frequencies and intensities of these bands are influenced by hydrogen bonding interactions, electronic effects from the heterocyclic system, and crystal packing arrangements [15] [17].
The carboxylic acid functionality produces two major spectral features: a broad OH stretching absorption between 2500-3300 cm⁻¹ and a strong C=O stretching band typically observed at 1690-1720 cm⁻¹ [13] [18]. The OH stretching region is characteristically broad due to hydrogen bonding effects, often overlapping with aromatic CH stretching vibrations around 3000 cm⁻¹ [13] [18]. The carbonyl stretching frequency is sensitive to conjugation effects with the heterocyclic system, generally appearing at lower frequencies than isolated carboxylic acids due to electronic delocalization [13] [19].
The heterocyclic ring system contributes additional characteristic absorptions in the fingerprint region. The pyrazole C=N stretching vibrations typically appear at 1589-1598 cm⁻¹, while pyridine ring vibrations contribute multiple bands between 1450-1600 cm⁻¹ [8] [20]. The NH bending vibrations of the amino group produce a medium-intensity absorption at approximately 1532 cm⁻¹ [16].
Hydrogen bonding significantly affects the infrared spectral characteristics of amino pyrazolo[4,3-b]pyridine compounds. In the solid state, extensive hydrogen bonding networks involving the amino and carboxylic acid groups lead to substantial broadening and frequency shifts of the NH and OH stretching vibrations [15] [21]. The NH stretching frequencies are particularly sensitive to hydrogen bonding strength, with stronger hydrogen bonds producing greater red shifts and band broadening [21] [17].
Table 3: IR Spectral Frequencies for 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| Amino (NH₂) - symmetric stretch | 3300-3350 | Strong | Primary amine stretch |
| Amino (NH₂) - asymmetric stretch | 3350-3500 | Strong | Primary amine stretch |
| Carboxylic acid (O-H) | 2500-3300 | Broad, Strong | Hydrogen-bonded O-H |
| Carboxylic acid (C=O) | 1690-1720 | Strong | Conjugated C=O |
| Pyrazole ring (C=N) | 1589-1598 | Medium | Aromatic C=N |
| Pyridine ring (C=C) | 1450-1600 | Medium | Aromatic C=C |
| N-H bending | 1532 | Medium | NH₂ bending mode |
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the stability and bonding relationships within 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. The fragmentation behavior follows predictable pathways based on the electronic structure and bond strengths of the heterocyclic system [22] [23] [24].
The molecular ion peak appears at m/z 178, corresponding to the molecular weight of 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. This molecular ion typically serves as the base peak under electron ionization conditions, indicating the inherent stability of the pyrazolo[4,3-b]pyridine core structure [24]. The molecular ion stability reflects the aromatic character and electronic delocalization within the fused heterocyclic system.
Primary fragmentation pathways involve the loss of functional groups attached to the pyrazolo[4,3-b]pyridine core. The loss of the carboxyl group (COOH, 45 mass units) produces a significant fragment at m/z 133, representing 45-60% relative intensity [23]. This fragmentation reflects the relatively weak bond between the aromatic ring and the carboxyl substituent. The elimination of ethanol from ester derivatives follows similar patterns, as observed in related pyrazolo[3,4-b]pyridine-5-carboxylates [23].
The amino group elimination produces a fragment at m/z 163, corresponding to the loss of NH₂ (15 mass units). This fragmentation typically occurs with 20-35% relative intensity and reflects the stability of the deaminated pyrazolo[4,3-b]pyridine system [23]. Sequential loss of carbonyl (CO, 28 mass units) from the decarboxylated fragment yields m/z 150, representing a common fragmentation pathway in aromatic carboxylic acids [23].
Hydrogen cyanide elimination (HCN, 27 mass units) represents another characteristic fragmentation pathway, producing fragments at m/z 151. This loss reflects the nitrogen-containing heterocyclic structure and occurs through rearrangement processes involving the pyrazole or pyridine nitrogen atoms [23]. Multiple HCN eliminations can occur sequentially, leading to progressively smaller fragments until the phenyl radical cation (m/z 77) is reached as a stable terminal fragment [23].
Ring fragmentation processes lead to smaller heterocyclic fragments in the m/z 95-110 range, representing various combinations of the pyrazole and pyridine ring systems [22] [23]. These fragments provide structural confirmation of the bicyclic framework and demonstrate the relative stability of the individual ring components.
Table 4: Mass Spectrometric Fragmentation Pattern
| Fragment | m/z | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺- (Molecular ion) | 178 | 100 | Base peak |
| [M-COOH]⁺ | 133 | 45-60 | Loss of carboxyl group |
| [M-NH₂]⁺ | 163 | 20-35 | Loss of amino group |
| [M-CO]⁺ | 150 | 30-45 | Loss of carbonyl |
| [M-HCN]⁺ | 151 | 25-40 | Loss of hydrogen cyanide |
| Pyrazole core | 95-110 | 15-30 | Ring fragmentation |
| Phenyl fragment | 77 | 10-25 | Terminal fragment |